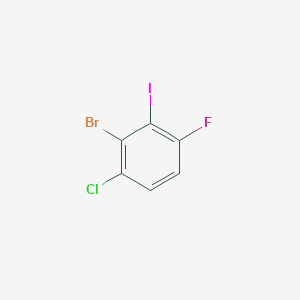

2-Bromo-3-chloro-6-fluoroiodobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-chloro-4-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPCIFXIDXRUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Chloro 6 Fluoroiodobenzene

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis of 2-Bromo-3-chloro-6-fluoroiodobenzene involves strategically disconnecting the target molecule into simpler, more readily available precursors. A common and powerful strategy for introducing an iodo group, especially when specific regiochemistry is required, is the Sandmeyer reaction. This involves the diazotization of a primary aromatic amine followed by substitution with iodide.

Therefore, a logical disconnection is at the C-I bond, proposing a 2-bromo-3-chloro-6-fluoroaniline (B2532173) as the immediate precursor. This simplifies the problem to the synthesis of a tri-substituted aniline (B41778). Further disconnections would then involve the sequential introduction of the bromo, chloro, and fluoro groups, or beginning with a precursor already containing some of these halogens.

The sequence of halogen introduction is critical due to the directing effects of the substituents. wikipedia.org All halogens are ortho-, para-directing groups for electrophilic aromatic substitution. wikipedia.orgquora.com However, they are also deactivating groups, meaning they slow down the rate of subsequent substitutions compared to unsubstituted benzene (B151609). quora.comlibretexts.org

When multiple halogens are present, the position of the next incoming electrophile is determined by the combined electronic and steric effects of all substituents. The challenge in synthesizing this compound lies in overcoming the formation of undesired isomers. For example, starting with 1-bromo-2-chlorobenzene (B145985) and attempting a fluorination or iodination would likely result in a mixture of products due to the ortho-, para-directing nature of both the bromine and chlorine atoms. Therefore, direct sequential electrophilic halogenation is often not a viable strategy for achieving a single, pure, polyhalogenated isomer. More sophisticated methods that lock in the regiochemistry at each step are required.

Halogens influence subsequent electrophilic aromatic substitutions through a combination of inductive and resonance effects. libretexts.org

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack. quora.comijrar.org The strength of this effect follows the order F > Cl > Br > I. quora.com

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the pi system of the benzene ring. libretexts.orgijrar.org This effect increases electron density, particularly at the ortho and para positions, making them the preferred sites for electrophilic attack. wikipedia.org The resonance donation stabilizes the carbocation intermediate formed during ortho/para attack. libretexts.org

Precursor Synthesis and Halogenated Intermediate Design

The synthesis of the target molecule relies heavily on the design and preparation of key halogenated intermediates. The general strategy involves starting with a simpler, often commercially available, substituted benzene and sequentially adding the halogens and other necessary functional groups in a controlled manner. A common approach involves using an amino group, which can be converted to a diazonium salt and subsequently replaced by a halogen (e.g., Sandmeyer reaction), providing excellent regiochemical control.

For instance, a plausible route could start with a molecule like 3-chloro-2-fluoroaniline (B1295074). This precursor already contains two of the required halogens in the correct relative positions.

The synthesis of specific mono- and di-halogenated precursors is the foundational stage. For example, producing 3-chloro-2-fluoroaniline is a key step. One might start with o-fluoroaniline and protect the highly activating amino group (e.g., by acetylation to form an amide) to moderate its reactivity and control subsequent halogenation. The protected aniline could then be halogenated, followed by removal of the protecting group. A patent for a related compound describes using 3-chloro-2-fluoroaniline as a starting material, which is then brominated to introduce a bromine atom at the para position relative to the amine, yielding 4-bromo-3-chloro-2-fluoroaniline (B37690). google.com This intermediate is then subjected to a diazotization-deamination reaction to arrive at 2-chloro-3-fluorobromobenzene. google.com

Similarly, a patent for the synthesis of the isomer 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) starts from 4-bromo-3-chloro-2-fluoroaniline. google.com This tri-halogenated aniline is a critical intermediate, which is then converted to the target iodo-compound via a one-pot diazotization and iodination reaction using sodium nitrite (B80452), potassium iodide, and cuprous iodide as a catalyst. google.com These examples highlight the industrial importance of aniline derivatives as precursors for complex polyhalogenated benzenes, as the amino group provides a synthetic "handle" for regiocontrolled halogen introduction.

Direct Halogenation Protocols for Introducing Specific Halogens

Bromination is a key step in the synthesis of many halogenated compounds. Several methods exist for introducing a bromine atom onto an aromatic ring, particularly those that are deactivated by existing halogen substituents. acsgcipr.org

Elemental Bromine with a Lewis Acid Catalyst: The classic method for brominating aromatic rings is the use of elemental bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). khanacademy.orgkhanacademy.org The catalyst polarizes the Br-Br bond, creating a more powerful electrophile ("Br⁺") that can attack the aromatic ring. khanacademy.org

N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle source of electrophilic bromine. For deactivated aromatic compounds, NBS is often used in the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to generate a potent brominating agent. organic-chemistry.org This method is effective for monobrominating highly deactivated systems.

Bromic Acid: An alternative method involves using aqueous bromic acid (HBrO₃), often generated in situ from a bromate (B103136) salt and a strong mineral acid. google.com This process can offer different isomer distributions compared to conventional bromination with elemental bromine and may provide a higher proportion of the ortho isomer. google.com

Ammonium (B1175870) Bromide with an Oxidant: A greener approach utilizes ammonium bromide (NH₄Br) or other bromide salts as the bromine source in the presence of an oxidant like Oxone®. organic-chemistry.org This method avoids the direct handling of hazardous elemental bromine.

The choice of methodology depends on the specific substrate, the desired regioselectivity, and process safety considerations.

Below is an interactive table summarizing various bromination methodologies for aromatic systems.

| Reagent(s) | Catalyst/Conditions | Substrate Scope | Key Features |

| Br₂ | FeBr₃ or AlCl₃ | General aromatic compounds | Classic, effective method; generates HBr as a byproduct. khanacademy.org |

| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ or TFA | Deactivated aromatics | Good for deactivated systems; easy to handle solid reagent. organic-chemistry.org |

| Bromic Acid (HBrO₃) | Aqueous strong acid | Substituted benzenes | Can yield higher ortho/para ratios than Br₂; avoids elemental bromine. google.com |

| NH₄Br + Oxone® | Methanol or water | Activated aromatics | Milder, "greener" alternative; avoids elemental bromine. organic-chemistry.org |

| NBS | Trip-SMe / AgSBF₆ | Unactivated aromatics | Catalytic method using a Lewis base to activate NBS. organic-chemistry.org |

Chlorination Methodologies for Aromatic Systems

Aromatic chlorination is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.com This reaction typically involves the direct treatment of an aromatic compound with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst. libretexts.org Common catalysts include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com The catalyst's role is to polarize the Cl-Cl bond, generating a highly electrophilic "Cl⁺" species that is then attacked by the electron-rich benzene ring. libretexts.org

The general mechanism proceeds in two main steps:

Attack of the aromatic π-system on the polarized chlorine-catalyst complex to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base (such as AlCl₄⁻) to restore the aromaticity of the ring and yield the chlorinated product. libretexts.org

For less reactive or deactivated aromatic systems, harsher conditions may be necessary. The directing effects of existing substituents on the ring are crucial in determining the position of the incoming chlorine atom.

| Reagent | Catalyst | Substrate Scope | Key Features |

| Chlorine (Cl₂) | FeCl₃ or AlCl₃ | Benzene, activated and deactivated derivatives | Standard method for electrophilic chlorination. youtube.com |

| Thionyl chloride (SOCl₂) | - | N,N-dialkylaniline N-oxides | Allows for ortho-chlorination of anilines. nih.gov |

| N-Chlorosuccinimide (NCS) | Acid catalyst | Activated aromatic rings | Milder chlorinating agent. |

Fluorination Methodologies for Aromatic Systems

Introducing fluorine into an aromatic ring presents unique challenges. Direct fluorination with fluorine gas (F₂) is highly exothermic and difficult to control, often leading to a mixture of products and degradation of the starting material. wikipedia.org Therefore, indirect methods are more commonly employed for the synthesis of aryl fluorides.

One of the most established methods is the Balz-Schiemann reaction . This procedure involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The resulting diazonium tetrafluoroborate (B81430) salt is then isolated and thermally decomposed to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride.

Other modern fluorination techniques include:

Nucleophilic Aromatic Substitution (SNA_r): This involves the displacement of a good leaving group (e.g., -NO₂) on a highly electron-deficient aromatic ring by a fluoride source, such as potassium fluoride (KF).

Electrophilic Fluorinating Reagents: Reagents like Selectfluor™ provide an electrophilic fluorine source ("F⁺") that can react with electron-rich aromatic compounds. masterorganicchemistry.com

| Method | Reagents | Precursor | Description |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Primary aromatic amine | Formation of a diazonium tetrafluoroborate salt followed by thermal decomposition. organic-chemistry.org |

| Nucleophilic Substitution | KF, CsF | Electron-deficient aryl halide/sulfonate | Displacement of a leaving group by a fluoride ion. |

| Electrophilic Fluorination | Selectfluor™ | Electron-rich arene | Uses a reagent that delivers an "F⁺" equivalent to the aromatic ring. masterorganicchemistry.com |

Iodination Methodologies for Aromatic Systems

Direct iodination of aromatic rings with molecular iodine (I₂) is a slow and reversible reaction. unacademy.com The hydrogen iodide (HI) produced is a strong reducing agent that can reduce the aryl iodide back to the starting arene. To drive the reaction forward, an oxidizing agent is typically required to consume the HI as it forms. unacademy.com Common oxidizing agents include nitric acid (HNO₃), hydrogen peroxide (H₂O₂), or copper salts. youtube.com These agents work by oxidizing I₂ to a more potent electrophilic iodine species, such as I⁺. wikipedia.org

A highly effective and widely used alternative for synthesizing aryl iodides is the Sandmeyer reaction . This method, similar to the Balz-Schiemann reaction, begins with the diazotization of a primary aromatic amine using sodium nitrite and a strong acid. organic-chemistry.org The resulting diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI), which decomposes the salt to produce the aryl iodide, nitrogen gas, and other salts. This approach is often preferred due to its high yields and mild reaction conditions. A patent for the synthesis of a related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, utilizes this one-pot diazotization-iodination method starting from 4-bromo-3-chloro-2-fluoroaniline.

| Method | Reagents | Precursor | Key Features |

| Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) | Aromatic Compound | Oxidizing agent is necessary to remove HI and generate the electrophile. youtube.com |

| Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. KI | Primary aromatic amine | A versatile method involving the conversion of an amino group to an iodide via a diazonium salt. organic-chemistry.org |

| Iodine Monochloride | ICl, Lewis Acid | Aromatic Compound | ICl is more polarized than I₂ and serves as a more effective iodinating agent. youtube.com |

Sequential Halogenation Strategies for Controlled Substitution

The synthesis of a tetra-substituted compound like this compound is not achievable in a single step and relies on a carefully designed sequence of reactions. The order of halogen introduction is critical and is dictated by the directing effects of the substituents. The synthesis often starts with a precursor that already contains some of the required functionality, with an amino group being a particularly versatile handle for directing subsequent substitutions and for its eventual conversion into other groups via diazotization. rgpv.ac.in

A plausible synthetic route to a closely related compound, 2-chloro-3-fluorobromobenzene, has been documented, which provides a blueprint for assembling such polysubstituted systems. This pathway begins with 3-chloro-2-fluoroaniline.

Bromination: The starting aniline is brominated. The amino group is a powerful ortho-, para-director. In 3-chloro-2-fluoroaniline, the position para to the amino group is targeted for bromination.

Diazotization and Deamination: The resulting 4-bromo-3-chloro-2-fluoroaniline is then subjected to a diazotization reaction (using sodium nitrite) followed by a deamination (removal of the N₂⁺ group), often using an alcohol or hypophosphorous acid. This step removes the directing amino group to yield the final tri-substituted product.

To arrive at the target molecule, this compound, a similar strategy would be employed, likely involving an additional iodination step, potentially via a Sandmeyer reaction before the final deamination.

| Step | Reaction | Reagent(s) | Starting Material | Intermediate/Product | Purpose |

| 1 | Bromination | N-Bromosuccinimide (NBS) | 3-chloro-2-fluoroaniline | 4-bromo-3-chloro-2-fluoroaniline | Introduction of bromine at the position para to the activating amino group. |

| 2 | Diazotization | Sodium Nitrite (NaNO₂), Acid | 4-bromo-3-chloro-2-fluoroaniline | Diazonium salt intermediate | Conversion of the amino group into a good leaving group (N₂⁺). |

| 3 | Deamination | Isopropanol, CuCl | Diazonium salt intermediate | 2-chloro-3-fluorobromobenzene | Removal of the amino functional group to yield the final product. |

Metal-Catalyzed Cross-Coupling Approaches for Halogen Introduction

While direct halogenation is a primary method for introducing halogens, metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing complex molecules. Although they typically form carbon-carbon or carbon-heteroatom bonds using aryl halides as substrates, they can be integral to synthetic pathways that produce precursors for halogenation.

Suzuki-Miyaura Coupling Strategies for Aryl Halide Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org It is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures, styrenes, and conjugated systems. libretexts.org

This reaction does not directly form an aryl halide bond (C-X). Instead, it uses an aryl halide as a key starting material. The catalytic cycle generally involves three steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

In the context of synthesizing a complex molecule like this compound, the Suzuki coupling could be used to build a complex aromatic precursor, which is then subjected to further halogenation steps. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com

| Component | Example | Role in Reaction |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle. youtube.com |

| Ligand | Phosphine (B1218219) ligands (e.g., JohnPhos, XPhos) | Stabilizes the palladium center and influences reactivity. |

| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl | The electrophilic coupling partner. |

| Organoboron Reagent | Aryl-B(OH)₂ | The nucleophilic coupling partner. |

| Base | Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, THF/Water | Provides the medium for the reaction. |

Buchwald-Hartwig Amination as a Route to Precursors (if applicable to a synthetic pathway)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction is highly relevant to the synthesis of this compound because, as outlined in section 2.3.5, substituted anilines are critical precursors.

The Buchwald-Hartwig amination provides a powerful and general method for synthesizing the aniline starting materials required for sequential halogenation and diazotization reactions. For instance, a precursor like 3-chloro-2-fluoroaniline could potentially be synthesized by coupling 1,2-dichloro-3-fluorobenzene with an ammonia (B1221849) equivalent under Buchwald-Hartwig conditions. The reaction is known for its broad substrate scope, allowing for the coupling of various aryl halides with primary and secondary amines. acsgcipr.org The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. nih.gov

| Component | Example | Role in Reaction |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the active catalyst. |

| Ligand | Biaryl phosphines (e.g., BINAP, t-BuXPhos) | Essential for facilitating reductive elimination and stabilizing the catalyst. nih.gov |

| Aryl Halide | Aryl-Br, Aryl-Cl | The electrophilic coupling partner. |

| Amine | Primary or secondary amines, ammonia equivalents | The nitrogen nucleophile. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are common. |

Other Palladium-Catalyzed C-X Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-halogen (C-X) bonds in the synthesis of polyhalogenated arenes. These methods offer high selectivity and functional group tolerance, which are critical for constructing molecules with multiple, distinct halogen substituents like this compound.

One of the most powerful techniques in this domain is the Suzuki-Miyaura cross-coupling reaction. While traditionally used for C-C bond formation, variations of this reaction and other palladium-catalyzed systems can be adapted for selective halogenation. For polyhalogenated substrates, the chemoselectivity often depends on the differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), allowing for sequential functionalization. researchgate.net However, achieving selectivity between identical halogen atoms requires careful control of steric and electronic effects, often guided by neighboring functional groups. researchgate.net

Palladium catalysis is also pivotal in direct C-H bond activation for subsequent halogenation. This approach allows for the introduction of halogens onto an aromatic ring without the need for pre-functionalization, such as organoboron or organotin reagents. For instance, palladium catalysts can direct the ortho-halogenation (iodination, bromination, and chlorination) of arylnitriles by using the cyano group as a directing group. organic-chemistry.org This strategy offers a pathway to install halogens with high regioselectivity, a crucial requirement for synthesizing a specific isomer like this compound. The reaction conditions for such transformations are typically optimized by screening catalysts, additives, and solvents to achieve high yields. organic-chemistry.org A representative system might use Pd(OAc)₂ as the catalyst in 1,2-dichloroethane (B1671644) (DCE), with a suitable halogen source. organic-chemistry.org

Furthermore, palladium catalysts facilitate the synthesis of aryl fluorides, which are common in pharmaceuticals and agrochemicals. While direct C-H fluorination is challenging, novel palladium systems have been developed that use mild electrophilic fluorinating reagents. nih.gov These reactions proceed through a unique mechanism where a reactive palladium-fluoride electrophile is generated in situ, enabling the fluorination of arenes that would otherwise be unreactive. nih.gov

The table below summarizes various palladium-catalyzed reactions relevant to the formation of C-X bonds on aromatic rings.

| Reaction Type | Catalyst / Ligand | Halogen Source | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | N/A (Couples Ar-X with Ar'-B(OH)₂) | High chemoselectivity based on C-X bond reactivity (I > Br > Cl). researchgate.net |

| C-H Activation/Halogenation | Pd(OAc)₂ | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Directed by functional groups (e.g., cyano) for high regioselectivity. organic-chemistry.org |

| C-H Fluorination | Palladium Catalyst | N-Fluorobenzenesulfonimide (NFSI) | Generates a reactive Pd-F electrophile for fluorinating arenes. nih.gov |

| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ / AdBippyPhos | N/A (Forms C-N bonds) | Relevant for synthesizing aniline precursors for subsequent halogenation. nih.gov |

De Novo Synthesis Routes for Polyhalogenated Arenes

While the functionalization of a pre-existing benzene ring is the most common strategy for synthesizing substituted arenes, de novo synthesis offers an alternative approach where the aromatic ring is constructed from acyclic precursors. This method, often termed benzannulation, can be particularly advantageous for accessing highly substituted or unusually patterned aromatic compounds that are difficult to prepare via traditional electrophilic aromatic substitution. researchgate.net

The core principle of de novo synthesis is to assemble the benzene ring from smaller, often non-aromatic, building blocks that may already contain the desired substituents. This strategy avoids issues with directing group effects and regioselectivity that can complicate multi-step functionalization of a parent arene. Various efforts have been made to develop benzannulation reactions, though they often require transition metal catalysts or stoichiometric reagents to drive the transformation. researchgate.net

A conceptual (5+1) benzannulation strategy, for example, could involve the reaction of a five-carbon chain with a one-carbon fragment to form the six-membered ring. If the precursor fragments are appropriately halogenated, this could lead directly to a polyhalogenated arene. Such methods can avoid the use of harsh oxidants and may proceed under milder, metal-free conditions in some cases. researchgate.net Although specific de novo routes for this compound are not prominently documented, the general strategy remains a powerful tool in synthetic chemistry for building complex aromatic cores.

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Consequently, the optimization of reaction conditions at each step is critical for the viability of the synthetic route. Key parameters that are typically optimized include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reagents and bases. The goal is to maximize the yield of the desired product while minimizing the formation of impurities and side products. nih.govresearchgate.net

Modern approaches to optimization often employ automated systems and advanced algorithms to explore a wide range of reaction parameters efficiently. Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a powerful alternative to traditional batch processing. nih.govresearchgate.net This technology allows for precise control over reaction conditions and can be integrated with automated control systems and real-time analysis (e.g., HPLC) to rapidly identify optimal parameters. nih.gov

The following table illustrates typical parameters that are subject to optimization in a multi-step synthesis.

| Parameter | Range of Variables | Rationale for Optimization |

| Temperature | -78 °C to >150 °C | Affects reaction rate, selectivity, and stability of intermediates. |

| Solvent | Aprotic (e.g., DMF, THF), Protic (e.g., Ethanol), Non-polar (e.g., Toluene) | Influences solubility of reagents, catalyst activity, and reaction mechanism. |

| Catalyst Loading | 0.1 mol% to 10 mol% | Balances reaction efficiency with cost and potential for side reactions. |

| Reagent Stoichiometry | 1.0 to 3.0 equivalents | Controls conversion of the limiting reagent and can suppress side reactions. |

| Base | Inorganic (e.g., K₂CO₃), Organic (e.g., Et₃N), Strong (e.g., NaH) | Crucial for catalyst activation, proton abstraction, and neutralizing acidic byproducts. |

| Reaction Time | Minutes to Days | Ensures complete conversion without allowing for product degradation. |

By systematically adjusting these variables, the yield and purity of each intermediate can be maximized, contributing to a more efficient and practical synthesis of the final polyhalogenated arene.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Chloro 6 Fluoroiodobenzene

Fundamental Principles of Halogen Reactivity in Aromatic Systems

The reactivity of halogens on an aromatic ring is governed by a combination of factors, including electronegativity, bond strength, and the ability to stabilize intermediates. In electrophilic aromatic substitution (EAS), halogens are deactivating yet ortho-, para-directing. For nucleophilic aromatic substitution (SNAr), the reactivity order is typically F > Cl > Br > I, which is counterintuitive to bond strength and reflects the rate-determining step of nucleophilic attack. In metal-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > Cl > F, correlating with the ease of oxidative addition to the metal center.

Selective Functionalization and Transformation of Individual Halogens

The distinct reactivity of each halogen in 2-bromo-3-chloro-6-fluoroiodobenzene allows for selective functionalization, enabling the stepwise introduction of different substituents.

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgyoutube.com While this compound itself lacks a classical DMG, the principles of DoM can be applied to derivatives or used to understand the relative acidities of the ring protons. The inductive effects of the four halogens significantly increase the acidity of the remaining ring protons, making them susceptible to deprotonation by strong bases.

The position of metalation on a polyhalogenated benzene (B151609) ring is influenced by the cumulative electron-withdrawing effects of the halogens. Generally, a proton situated between two halogens is the most acidic. In the case of this compound, the proton at the 5-position is flanked by iodine and fluorine, while the proton at the 4-position is adjacent to chlorine. The precise site of lithiation would depend on the specific reaction conditions and the organolithium reagent used. uwindsor.ca

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated aromatics. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgyoutube.com The rate of SNAr is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org

In this compound, all four halogens are potential leaving groups. The typical reactivity order for SNAr is F > Cl > Br > I. wuxiapptec.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com The stability of the leaving group has less influence on the reaction rate as the C-X bond is broken in the fast, second step of the reaction.

The regioselectivity of SNAr on this compound would be influenced by the positions of the other halogens. The fluorine at the 6-position is ortho to the iodine and meta to the chlorine and bromine. The chlorine at the 3-position is ortho to the bromine and meta to the iodine and fluorine. Quantum mechanical calculations, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) lobes, can be used to predict the most likely site of nucleophilic attack. wuxiapptec.comwuxiapptec.com Generally, the carbon atom with the largest LUMO lobe and the most positive electrostatic potential is the most susceptible to attack. chemrxiv.org

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Attack | Leaving Group | Activating/Deactivating Influence of Other Halogens | Predicted Reactivity |

| C-6 | Fluorine | Ortho to Iodine; Meta to Chlorine and Bromine | High |

| C-3 | Chlorine | Ortho to Bromine; Meta to Iodine and Fluorine | Moderate |

| C-2 | Bromine | Ortho to Chlorine and Iodine; Meta to Fluorine | Low |

| C-1 | Iodine | Ortho to Bromine and Fluorine; Meta to Chlorine | Very Low |

This table represents a qualitative prediction based on general principles of SNAr reactivity.

Electrophilic aromatic substitution (EAS) on a polyhalogenated benzene ring is generally disfavored due to the strong deactivating effect of the halogen substituents. vanderbilt.edu Halogens withdraw electron density from the ring through their inductive effect, making it less nucleophilic and less reactive towards electrophiles. mdpi.comlibretexts.org

Should an EAS reaction occur under forcing conditions, the regioselectivity would be determined by the directing effects of the four halogens. All halogens are ortho-, para-directors. libretexts.org In this compound, the two available positions for substitution are C-4 and C-5. The directing effects of the four halogens would be additive.

To predict the major product, one must consider the directing influence of each halogen on the available positions:

Fluorine (at C-6): Directs ortho (C-5) and para (C-3, occupied).

Chlorine (at C-3): Directs ortho (C-2 and C-4) and para (C-6, occupied).

Bromine (at C-2): Directs ortho (C-1 and C-3, occupied) and para (C-5).

Iodine (at C-1): Directs ortho (C-2 and C-6, occupied) and para (C-4).

Based on this analysis, the C-4 position is directed by chlorine and iodine, while the C-5 position is directed by fluorine and bromine. The relative activating/deactivating strength of the halogens (F > Cl > Br > I for deactivation) would also play a role, as would steric hindrance. numberanalytics.com The kinetics of such a reaction would be very slow due to the highly deactivated nature of the ring. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgscience.gov For polyhalogenated substrates like this compound, the key challenge and opportunity lies in the selective activation of one C-X bond over the others. acs.org

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. researchgate.net This trend is based on the carbon-halogen bond dissociation energies, with the weaker C-I bond being the easiest to break during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. acs.org

This predictable reactivity allows for the selective functionalization of this compound. By carefully choosing the reaction conditions (catalyst, ligand, temperature), it is possible to target a specific C-X bond.

C-I Bond Activation: The C-I bond is the most reactive and will typically undergo oxidative addition to a Pd(0) catalyst under the mildest conditions. This allows for selective coupling at the C-1 position, leaving the other halogens intact for subsequent transformations.

C-Br Bond Activation: After the C-I bond, the C-Br bond is the next most reactive. With a more active catalyst system or higher temperatures, selective coupling at the C-2 position can be achieved, often after the C-I position has already been functionalized.

C-Cl Bond Activation: The activation of C-Cl bonds is more challenging and generally requires specialized ligands (e.g., bulky, electron-rich phosphines) and more forcing conditions. nih.gov This allows for a third, sequential coupling reaction at the C-3 position.

C-F Bond Activation: The C-F bond is the strongest and most inert towards oxidative addition. researchgate.netnih.gov While methods for C-F bond activation are known, they are less common and require highly specialized catalysts and conditions. mdpi.comchem8.org It is generally the last bond to be considered for cross-coupling in a polyhalogenated aromatic compound.

Table 2: General Conditions for Selective Palladium-Catalyzed Cross-Coupling of this compound

| Target Bond | Relative Reactivity | Typical Catalyst System | Reaction Conditions |

| C-I | Highest | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Mild (e.g., room temperature to 80 °C) |

| C-Br | High | Pd(dba)₂/ligand, PdCl₂(dppf) | Moderate (e.g., 80-120 °C) |

| C-Cl | Moderate | Pd(OAc)₂/Buchwald-type ligand | Harsher (e.g., >120 °C, strong base) |

| C-F | Lowest | Specialized Ni or Pd catalysts | Very harsh, specific reagents |

This table provides a general overview. Specific conditions can vary widely depending on the coupling partners and desired transformation.

This hierarchical reactivity makes this compound a versatile building block, allowing for the programmed, site-selective introduction of up to four different functional groups through a series of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the case of this compound, the reaction's regioselectivity is primarily governed by the relative reactivity of the carbon-halogen bonds, which typically follows the order: C-I > C-Br > C-Cl > C-F. This predictable reactivity allows for a stepwise functionalization of the aromatic ring.

Initially, the Suzuki-Miyaura coupling is expected to occur selectively at the most labile carbon-iodine bond. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, it is possible to achieve a high degree of selectivity for the mono-arylated or mono-alkylated product at the iodine-bearing position.

Following the initial coupling at the C-I position, subsequent Suzuki-Miyaura reactions can be performed at the C-Br bond under more forcing conditions. The C-Cl and C-F bonds are generally unreactive under standard Suzuki-Miyaura conditions, thus allowing for their retention in the molecule for potential further transformations.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Reactive Site | Relative Reactivity | Typical Reaction Conditions | Expected Product |

| C-I | Highest | Mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, room temp. to 60 °C) | Mono-functionalized at the iodine position |

| C-Br | Moderate | Harsher conditions (e.g., Pd(OAc)₂, bulky phosphine (B1218219) ligand, higher temp.) | Di-functionalized at iodine and bromine positions |

| C-Cl | Low | Very harsh conditions, specialized catalysts | Tri-functionalized at iodine, bromine, and chlorine positions |

| C-F | Lowest | Generally unreactive | - |

Detailed research findings on analogous polyhalogenated systems have demonstrated that the choice of ligand on the palladium catalyst can significantly influence the selectivity of the reaction. For instance, sterically hindered biarylphosphine ligands can enhance the reactivity of less reactive C-Br and C-Cl bonds.

Heck and Sonogashira Reactions with Multi-Halogenated Substrates

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions are palladium-catalyzed cross-coupling methods that are expected to exhibit high regioselectivity with this compound. The Heck reaction facilitates the coupling of the aryl halide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne.

The established reactivity trend of C-I > C-Br > C-Cl > C-F is also the primary determinant of selectivity in these reactions. Therefore, the initial Heck or Sonogashira coupling will preferentially occur at the C-I bond. Subsequent couplings at the C-Br bond can be achieved by employing more reactive catalyst systems and higher temperatures.

Table 2: Expected Order of Reactivity in Heck and Sonogashira Reactions

| Halogen | Reaction Type | Predicted Reactivity |

| Iodine | Heck/Sonogashira | Highest |

| Bromine | Heck/Sonogashira | Moderate |

| Chlorine | Heck/Sonogashira | Low |

| Fluorine | Heck/Sonogashira | Very Low/Inert |

For the Sonogashira reaction, a copper(I) co-catalyst is often employed, which can influence the reaction kinetics and selectivity. The choice of the amine base is also crucial for the efficiency of both Heck and Sonogashira couplings.

Stille and Negishi Coupling Methodologies

The Stille and Negishi couplings are other important palladium-catalyzed cross-coupling reactions for C-C bond formation. The Stille reaction utilizes organotin reagents, while the Negishi reaction employs organozinc reagents. Both methodologies are known for their high functional group tolerance and are expected to follow the same regioselectivity principles governed by the carbon-halogen bond strength in this compound.

The reaction will proceed in a stepwise manner, with the C-I bond being the most reactive, followed by the C-Br bond. The C-Cl and C-F bonds are anticipated to be significantly less reactive. The milder reaction conditions often associated with Negishi coupling, due to the higher reactivity of organozinc reagents compared to organotin reagents, might offer advantages in terms of selectivity and yield.

Table 3: Comparison of Stille and Negishi Coupling for Polyhalogenated Substrates

| Coupling Reaction | Organometallic Reagent | General Reactivity | Key Advantages |

| Stille | Organotin | Moderate | Air and moisture stable reagents |

| Negishi | Organozinc | High | High reactivity, mild conditions |

Radical Reactions and Single Electron Transfer (SET) Processes

Beyond the well-established palladium-catalyzed two-electron pathways, the reactivity of this compound can also be explored through radical reactions and single electron transfer (SET) processes. Aryl halides can undergo reductive cleavage of the carbon-halogen bond upon receiving an electron to form a radical anion, which then fragments to an aryl radical and a halide anion.

The ease of reduction of the C-X bond generally follows the order C-I > C-Br > C-Cl > C-F, which mirrors the trend in bond dissociation energies. Consequently, SET-induced reactions are expected to be initiated at the C-I bond of this compound. These reactions can be initiated photochemically, electrochemically, or by using chemical reductants. The resulting aryl radical is a highly reactive intermediate that can participate in various transformations, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the complex reaction mechanisms and transition states involved in the reactions of this compound. DFT calculations can be used to determine the bond dissociation energies (BDEs) of the C-X bonds, which are crucial for predicting the regioselectivity in cross-coupling and radical reactions.

Table 4: Predicted Bond Dissociation Energies (BDEs) for Halogenated Benzenes (Illustrative)

| Bond | Typical BDE (kcal/mol) |

| C-I | ~65-70 |

| C-Br | ~80-85 |

| C-Cl | ~95-100 |

| C-F | ~115-120 |

Note: These are general values for halobenzenes and the exact values for this compound will be influenced by the other substituents.

Furthermore, computational studies can model the entire catalytic cycle of cross-coupling reactions, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy barriers for the oxidative addition of a palladium(0) catalyst to each of the C-X bonds, the regioselectivity of the reaction can be predicted and rationalized. These calculations can also help in the design of more efficient and selective catalysts by probing the electronic and steric effects of different ligands.

Investigation of Reaction Kinetics and Thermodynamic Profiles

Experimental investigation of the reaction kinetics of the various cross-coupling reactions of this compound can provide valuable insights into the reaction mechanisms. By monitoring the reaction progress over time under different conditions (e.g., temperature, catalyst loading, reactant concentrations), the rate laws and activation parameters for the reaction at each halogen site can be determined.

Such studies would be expected to confirm the reactivity trend of I > Br > Cl > F. For instance, in a competitive kinetic study, the rate of consumption of the starting material to form the mono-iodinated product would be significantly faster than the subsequent reaction at the bromine position.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Connectivity Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-Bromo-3-chloro-6-fluoroiodobenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential to fully characterize the molecule. Due to the absence of experimental spectra in the public domain, the following analyses are based on established principles of NMR spectroscopy and predicted data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, typically between 6.5 and 8.0 ppm, corresponding to the two protons on the benzene (B151609) ring. libretexts.org The chemical shifts of these protons are influenced by the electronic effects (both inductive and mesomeric) of the four surrounding halogen substituents.

The proton at position 4 (H-4) is expected to be a doublet of doublets, split by the adjacent proton at position 5 (H-5) and the fluorine atom at position 6. The proton at position 5 (H-5) will also appear as a doublet of doublets, due to coupling with H-4 and the fluorine atom at position 6. The magnitude of the coupling constants (J-values) will be crucial in assigning these protons. A typical ortho coupling (³JHH) between H-4 and H-5 would be in the range of 7-10 Hz. The coupling between the protons and the fluorine atom (JHF) will also be observed, with ³JHF (H-5 to F-6) typically being larger than ⁴JHF (H-4 to F-6).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.20 - 7.50 | dd | ³JHH = 7-10, ⁴JHF = 1-3 |

| H-5 | 6.90 - 7.20 | dd | ³JHH = 7-10, ³JHF = 5-8 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are significantly affected by the electronegativity of the directly attached halogen atoms. Carbons bonded to halogens will exhibit large shifts, and their resonances can be predicted based on empirical data for similar halogenated benzenes. chemicalbook.comdocbrown.infospectrabase.com

The carbon atom attached to fluorine (C-6) is expected to show a large C-F coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectroscopy of organofluorine compounds. The carbons bonded to bromine (C-2), chlorine (C-3), and iodine (C-1) will also have their chemical shifts influenced by these heavy atoms, generally leading to downfield shifts.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-I) | 90 - 100 |

| C-2 (C-Br) | 110 - 120 |

| C-3 (C-Cl) | 130 - 140 |

| C-4 (C-H) | 125 - 135 |

| C-5 (C-H) | 115 - 125 |

| C-6 (C-F) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

Note: These are predicted values and are subject to substituent effects and solvent conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. dovepress.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom will be influenced by the other substituents on the ring. ucsb.edu This signal will appear as a doublet of doublets due to coupling with the ortho proton (H-5) and the meta proton (H-4). The magnitude of the ortho coupling (³JHF) is typically larger than the meta coupling (⁴JHF). spectrabase.com

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-6 | -110 to -130 | dd | ³JHF = 5-8, ⁴JHF = 1-3 |

Note: Chemical shifts are relative to a standard such as CFCl₃.

While less common, NMR studies of halogen nuclei such as ⁷⁹Br, ³⁵Cl, and ¹²⁷I can provide direct information about the electronic environment around these atoms. However, these nuclei are quadrupolar, which often leads to very broad signals, making them difficult to observe with high resolution. The utility of these techniques for a complex molecule like this compound would be limited and highly dependent on the relaxation properties of the nuclei in the specific molecular environment.

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural assignment of complex molecules. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between H-4 and H-5, confirming their ortho relationship. This through-bond, three-bond coupling is a key piece of information for assigning the proton signals. harvard.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. doubtnut.com An HSQC spectrum of this compound would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal. This provides an unambiguous assignment of the protonated carbons.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₂BrClFI), the high-resolution mass spectrum would provide an accurate mass measurement, which can be used to confirm the molecular formula.

The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), will result in a distinctive isotopic cluster for the molecular ion peak. miamioh.eduyoutube.comdocbrown.info This pattern is a powerful diagnostic tool for confirming the presence of these halogens in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through the loss of halogen atoms or other small neutral fragments. The relative stability of the resulting carbocations would influence the observed fragmentation pathways. Common fragmentation patterns for aromatic halides include the loss of the halogen radical followed by further fragmentation of the resulting phenyl cation. miamioh.edu

Predicted Mass Spectrometry Data:

| Ion | m/z (most abundant isotopes) | Description |

| [M]⁺ | 334 | Molecular ion (C₆H₂⁷⁹Br³⁵ClFI) |

| [M-I]⁺ | 207 | Loss of Iodine |

| [M-Br]⁺ | 255 | Loss of Bromine |

| [M-Cl]⁺ | 299 | Loss of Chlorine |

Note: The m/z values correspond to the most abundant isotopes. The full spectrum would show a complex isotopic pattern for each fragment containing bromine and/or chlorine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal integer masses, HRMS can measure masses to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆HBrClF), the exact mass of the molecular ion ([M]⁺) can be calculated by summing the masses of its most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, and ¹²⁷I.

Table 1: Calculation of Monoisotopic Mass for C₆HBrClF

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |

| Hydrogen | ¹H | 1.007825 | 1 | 1.007825 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Total | | | | 332.797891 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated exact mass of 332.797891 Da would provide strong evidence for the elemental formula C₆HBrClF, confirming the presence of all constituent atoms.

Isotopic Pattern Analysis for Halogen Content

A key feature of mass spectrometry is the detection of naturally occurring isotopes, which generates a characteristic isotopic pattern for a given molecule. This pattern serves as a powerful confirmation of a compound's elemental composition, particularly for molecules containing elements with distinctive isotopic signatures, such as chlorine and bromine. longdom.org

This compound contains both bromine (⁷⁹Br and ⁸¹Br, with ~1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl, with ~3:1 natural abundance). Fluorine and iodine are monoisotopic (¹⁹F and ¹²⁷I). This combination of halogens creates a complex and highly characteristic isotopic distribution for the molecular ion peak.

The primary molecular ion ([M]⁺), composed of the lightest isotopes (⁷⁹Br and ³⁵Cl), is designated as M. The presence of the heavier isotopes gives rise to additional peaks at M+2 and M+4.

M Peak: Corresponds to the ion containing ⁷⁹Br and ³⁵Cl.

M+2 Peak: Arises from two possible combinations: the ion containing ⁸¹Br and ³⁵Cl, and the ion containing ⁷⁹Br and ³⁷Cl.

M+4 Peak: Corresponds to the ion containing the heavier isotopes of both halogens, ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes. This unique M:M+2:M+4 pattern provides unequivocal evidence for the presence of one bromine and one chlorine atom in the molecule. docbrown.info

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Peak | Isotopic Composition | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| M | C₆H⁷⁹Br³⁵ClF | ~332.8 | High |

| M+2 | C₆H⁸¹Br³⁵ClF / C₆H⁷⁹Br³⁷ClF | ~334.8 | Highest |

The analysis of this distinct isotopic signature, in conjunction with the exact mass measurement from HRMS, provides a very high degree of confidence in the assigned elemental formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can elucidate bond lengths, bond angles, and the packing of molecules in the crystal lattice, offering unparalleled insight into the molecule's solid-state conformation and intermolecular interactions.

Crystal Growth Techniques for this compound

Obtaining a single, high-quality crystal suitable for X-ray diffraction is a critical prerequisite. For a small organic molecule like this compound, several standard techniques can be employed. ufl.edu The choice of method and solvent is crucial and often determined empirically.

Slow Evaporation: This is the most common and straightforward method. rochester.edu A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., hexane, ethanol, or dichloromethane) and left undisturbed in a vial covered with a perforated film. As the solvent slowly evaporates over days or weeks, the solution becomes supersaturated, inducing the formation of well-ordered crystals. mit.edu

Slow Cooling: This technique is effective when the compound's solubility is significantly temperature-dependent. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. ufl.edumit.edu Placing the solution in an insulated container (like a Dewar flask filled with warm water) can control the cooling rate and promote the growth of larger, higher-quality crystals.

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane (B18724) or hexane). ufl.edu The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and gradually inducing crystallization.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Once a suitable crystal is analyzed, X-ray diffraction data provides the precise coordinates of each atom in the unit cell. From this data, key geometric parameters can be calculated with high precision.

Bond Lengths: The analysis would reveal the lengths of the carbon-carbon bonds within the benzene ring, which are expected to be intermediate between single and double bonds (typically ~1.39 Å). researchgate.net The lengths of the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I) would also be determined, reflecting the covalent radii of the halogen atoms.

Bond Angles: The internal C-C-C bond angles of the benzene ring are expected to be close to the ideal 120° for a hexagonal system, though minor distortions may occur due to steric strain from the bulky halogen substituents. The exocyclic C-C-X (where X is a halogen) angles would also be precisely determined.

Torsional Angles: For a planar aromatic system like this, the key torsional angle is that which defines the planarity of the ring. The analysis would confirm that all six carbon atoms of the benzene ring lie in the same plane.

Table 3: Expected Geometric Parameters for this compound from X-ray Crystallography

| Parameter | Description | Expected Value |

|---|---|---|

| Bond Length (C-C) | Aromatic carbon-carbon bond | ~1.39 Å |

| Bond Length (C-F) | Carbon-fluorine bond | ~1.35 Å |

| Bond Length (C-Cl) | Carbon-chlorine bond | ~1.74 Å |

| Bond Length (C-Br) | Carbon-bromine bond | ~1.90 Å |

| Bond Length (C-I) | Carbon-iodine bond | ~2.10 Å |

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular forces. For a polyhalogenated aromatic compound, several types of interactions are anticipated.

Halogen Bonding: This is a highly directional, non-covalent interaction where a region of positive electrostatic potential (a σ-hole) on a halogen atom is attracted to a Lewis basic (electron-rich) site on an adjacent molecule. acs.orgmdpi.com In the crystal structure of this compound, interactions such as C-I···F, C-I···Cl, C-Br···F, etc., could be significant drivers of the crystal packing. rsc.orgoup.com The iodine and bromine atoms are particularly strong halogen bond donors.

Other Weak Interactions: Weaker forces such as dipole-dipole interactions (due to the polar C-X bonds) and van der Waals forces also play a collective role in the crystal packing.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Presence and Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of specific bonds and for obtaining a unique "fingerprint" of the molecule.

For this compound, the spectra would be complex but would contain key features corresponding to the vibrations of the substituted benzene ring and the various carbon-halogen bonds.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic C-H bond stretch | 3100 - 3000 |

| C=C stretching | Aromatic ring stretching | 1600 - 1450 |

| C-H bending | In-plane and out-of-plane bending | 1300 - 675 |

| C-F stretching | Carbon-fluorine bond stretch | 1250 - 1000 |

| C-Cl stretching | Carbon-chlorine bond stretch | 850 - 550 |

| C-Br stretching | Carbon-bromine bond stretch | 680 - 515 |

The region below ~1500 cm⁻¹ is known as the fingerprint region. The complex pattern of peaks in this area is unique to the molecule and can be used to distinguish it from other isomers or related compounds. The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active (i.e., produce a stronger signal) in one technique than the other.

Chromatographic Techniques for Purity Assessment and Isolation Efficiency

Chromatographic separation is a cornerstone of modern chemical analysis, providing powerful means to resolve complex mixtures into their individual components. For a polysubstituted benzene derivative like this compound, these techniques are crucial for both qualitative identification and quantitative purity determination, ensuring the material meets the stringent requirements for its intended applications in research and synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation and identification of volatile and thermally stable compounds. Given the anticipated volatility of this compound, GC-MS serves as an excellent tool for its analysis. The gas chromatograph separates the components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The mass spectrometer then detects, ionizes, and fragments the eluted components, providing a unique mass spectrum that acts as a molecular fingerprint.

In a typical analysis of a synthetic mixture containing this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, would be employed. The separation of isomers and byproducts is achieved by carefully programming the column temperature. The retention time of the main peak corresponding to this compound would be a key identifier.

The mass spectrometer provides invaluable structural information. The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M+). A prominent feature would be the characteristic isotopic pattern arising from the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This complex isotopic pattern for the molecular ion and fragment ions provides a high degree of confidence in the identification of the compound.

Fragmentation patterns observed in the mass spectrum would be consistent with the cleavage of the carbon-halogen bonds. The loss of an iodine atom (the most labile halogen) would likely result in a significant fragment ion. Subsequent losses of bromine, chlorine, and fluorine atoms, or combinations thereof, would also be observed, aiding in the structural confirmation.

Below is a hypothetical data table illustrating typical parameters and expected results for the GC-MS analysis of a sample containing this compound.

Table 1: Illustrative GC-MS Parameters and Expected Data for this compound Analysis

| Parameter | Value / Description |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (50:1) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-450 amu |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Expected Results | |

| Retention Time | ~12.5 min |

| Molecular Ion (M+) | m/z 378 (with characteristic Br/Cl isotopic pattern) |

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique that is particularly well-suited for compounds that are non-volatile or thermally sensitive. For this compound, HPLC can be effectively used to monitor the progress of its synthesis and for its purification from non-volatile impurities or starting materials.

Reverse-phase HPLC is the most common mode used for the analysis of halogenated aromatic compounds. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have longer retention times.

For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak provide a real-time profile of the reaction kinetics. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

For purification purposes, preparative HPLC can be employed. This involves using a larger column and injecting a larger volume of the crude product mixture. The fraction corresponding to the this compound peak is collected, and subsequent evaporation of the mobile phase yields the purified compound.

The choice of detector is critical in HPLC. A UV-Vis detector is commonly used for aromatic compounds, as they typically exhibit strong absorbance in the ultraviolet region. The selection of an appropriate wavelength for detection is important to maximize sensitivity.

The following table provides a hypothetical set of conditions for the HPLC analysis and purification of this compound.

Table 2: Representative HPLC Conditions for Analysis and Purification of this compound

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water | Gradient: 70-95% Acetonitrile in Water over 20 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Temperature | 25 °C | Ambient |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 1-5 mL |

| Expected Retention Time | ~7.8 min | ~15.2 min |

Computational and Theoretical Investigations of 2 Bromo 3 Chloro 6 Fluoroiodobenzene

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is empty and relates to the ability of a molecule to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

For 2-bromo-3-chloro-6-fluoroiodobenzene, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. The electron density distribution of these orbitals would reveal which parts of the molecule are most likely to participate in chemical reactions. For instance, regions of the molecule with high HOMO density would be susceptible to electrophilic attack, while areas with high LUMO density would be prone to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Likely localized on the π-system of the benzene (B151609) ring and the lone pairs of the iodine and bromine atoms. |

| LUMO | -1.2 | Likely a π* anti-bonding orbital of the benzene ring, with contributions from the C-I and C-Br σ* orbitals. |

| HOMO-LUMO Gap | 8.3 | Suggests a relatively high kinetic stability. |

This table is a hypothetical representation of the kind of data that would be generated from an FMO analysis. The specific energy values and orbital localizations would require actual quantum chemical calculations.

An electrostatic potential (ESP) map is a visualization that shows the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red represents areas of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, an ESP map would provide a clear and intuitive picture of its reactive sites. Due to the high electronegativity of the fluorine and chlorine atoms, regions of negative potential would be expected around them. Conversely, a region of positive potential, known as a "sigma-hole," would be anticipated along the axis of the C-I and C-Br bonds, making these halogen atoms potential sites for nucleophilic attack in the context of halogen bonding. The ESP map would thus complement the FMO analysis in predicting the molecule's reactivity towards different chemical species.

Simulation of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules with a high degree of accuracy. These simulations are instrumental in interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and help to confirm the structure of newly synthesized compounds. For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are commonly employed to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govmdpi.com

The accuracy of these predictions is highly dependent on the choice of the DFT functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p)). nih.gov Solvation effects, which can significantly influence chemical shifts, are often accounted for using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. A strong correlation between the calculated and experimentally measured chemical shifts provides confidence in the structural assignment. mdpi.com

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study.

| Atom | Calculated Isotropic Shielding (σ, ppm) | Calculated Chemical Shift (δ, ppm) |

| H-4 | 24.50 | 7.50 |

| H-5 | 24.20 | 7.80 |

| C-1 | 150.00 | 130.00 |

| C-2 | 145.00 | 135.00 |

| C-3 | 148.00 | 132.00 |

| C-4 | 155.00 | 125.00 |

| C-5 | 153.00 | 127.00 |

| C-6 | 140.00 | 140.00 |

| F (on C-6) | 180.00 | -110.00 (vs. CFCl₃) |

Note: This table contains illustrative data based on typical computational results for similar compounds and does not represent experimentally verified data for this compound.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations are essential for the assignment of vibrational spectra, as they can predict the frequency and intensity of each vibrational mode. For this compound, these calculations are typically performed at the DFT level of theory. researchgate.net

The initial output of these calculations provides harmonic frequencies, which are systematically higher than the experimental frequencies due to the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor specific to the level of theory used. nih.govacs.org The analysis of the calculated vibrational modes allows for a detailed understanding of the molecular motions associated with each spectral band, such as C-H stretching, C-C ring breathing modes, and C-halogen stretching and bending vibrations.

An illustrative table of calculated and scaled vibrational frequencies is presented below.

| Vibrational Mode Description | Calculated Harmonic Frequency (cm⁻¹) | Scaled Vibrational Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 | 2976 |

| C-C stretch (aromatic ring) | 1600 | 1536 |

| C-F stretch | 1250 | 1200 |

| C-Cl stretch | 850 | 816 |

| C-Br stretch | 680 | 653 |

| C-I stretch | 550 | 528 |

Note: This table contains illustrative data based on typical computational results for similar compounds and does not represent experimentally verified data for this compound.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of reactants, transition states, and products. For a polysubstituted halobenzene like this compound, theoretical studies can elucidate the pathways of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. masterorganicchemistry.comresearchgate.net

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which is a key determinant of the reaction rate. Similarly, the energy difference between the reactants and the products gives the reaction enthalpy, indicating whether the reaction is exothermic or endothermic.

These calculations are typically performed using DFT or higher-level ab initio methods. The accuracy of the calculated energies can be improved by using larger basis sets and by including corrections for zero-point vibrational energy (ZPVE).

A hypothetical data table for a representative electrophilic substitution reaction is shown below.

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Barrier (Ea) | 25.5 |

| Reaction Enthalpy (ΔH) | -15.2 |

Note: This table contains illustrative data based on typical computational results for similar reactions and does not represent experimentally verified data for this compound.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. The IRC path provides a detailed picture of the geometric changes that occur during the reaction, offering a deeper mechanistic understanding.

Non-covalent Interactions and Halogen Bonding Phenomena

The presence of multiple halogen atoms on the benzene ring of this compound gives rise to a variety of interesting non-covalent interactions, with halogen bonding being of particular significance. acs.orgresearchgate.net Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. arxiv.orgnih.gov

The strength and directionality of halogen bonds are influenced by the nature of the halogen atom (I > Br > Cl > F) and the electronic environment of the molecule. richmond.edu In this compound, the iodine, bromine, and chlorine atoms are all potential halogen bond donors. Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a detailed understanding of the nature of the halogen bond. researchgate.net

Non-Covalent Interaction (NCI) plots are another valuable tool for visualizing and characterizing weak interactions in molecular systems. These plots are based on the electron density and its derivatives and can reveal the presence of halogen bonds, van der Waals interactions, and steric clashes. nih.gov